4-amino-N-benzylcyclohexane-1-carboxamide is an organic compound that belongs to the class of amides, specifically derived from cyclohexane. This compound features a cyclohexane ring substituted with an amino group and a benzyl group, making it structurally significant for various chemical applications. The general formula for this compound is .
This compound can be synthesized through various organic reactions involving cyclohexane derivatives and amines. The synthesis typically involves the reaction of benzylamine with cyclohexanecarboxylic acid or its derivatives.
4-amino-N-benzylcyclohexane-1-carboxamide is classified as:
The synthesis of 4-amino-N-benzylcyclohexane-1-carboxamide can be achieved through several methods:
4-amino-N-benzylcyclohexane-1-carboxamide can participate in various chemical reactions:
The mechanism of action for 4-amino-N-benzylcyclohexane-1-carboxamide in biological systems often involves its role as a potential pharmaceutical agent:
Studies have shown that compounds with similar structures exhibit significant biological activities, including antitumor and antibacterial properties .
4-amino-N-benzylcyclohexane-1-carboxamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
Cyclohexane carboxamide derivatives have evolved as privileged scaffolds in CNS drug discovery due to their conformational flexibility and ability to penetrate the blood-brain barrier. Early derivatives primarily targeted neurotransmitter systems (e.g., GABA analogs), but recent research pivots toward modulating mitochondrial dynamics. The structural rigidity of the cyclohexane ring enables precise three-dimensional positioning of pharmacophoric elements critical for interacting with challenging biological targets like membrane-embedded mitochondrial fusion proteins. This evolution reflects a paradigm shift from neurotransmitter-centric approaches to organelle-targeted therapeutics for neurodegeneration [2].
4-Amino-N-benzylcyclohexane-1-carboxamide (CAS 1184287-08-8, C₁₄H₂₀N₂O) exemplifies strategic molecular design in mitochondrial pharmacology [4]. Its structure features three critical domains:
Compound | Core Structure | Pharmacological Target | EC₅₀ (Mitochondrial Fusion) | Brain t₁/₂ (h) |
---|---|---|---|---|
2 (Parent) | Phenylhexanamide | MFN1/MFN2 activation | ~5 nM | 1.06 |
4-Amino-N-benzylcyclohexane-1-carboxamide | Cyclohexyl-cyclopropyl linker | Stereoselective MFN2 activation | ~5-6 nM | 1.64 |
4-Aminocyclohexane-1-carboxamide (C₇H₁₄N₂O) | Base scaffold without benzyl group | Reference compound | Inactive | N/A [3] |
4-(4-(Aminomethyl)benzyl)cyclohexane-1-carboxamide | Extended benzyl modification | Undefined | Not reported | Not tested [5] |
This analog emerged from rational optimization of prototype mitofusin activator 2, which suffered from short plasma half-life (t₁/₂ 1.1h) and transient neurological exposure [2]. Computational modeling revealed that cyclopropyl linker incorporation (as in 4-amino-N-benzylcyclohexane-1-carboxamide) conserved the critical 11.5Å R1-R2 distance required for MFN2 engagement while enhancing metabolic stability. Unlike simpler analogs like 4-aminocyclohexane-1-carboxamide (CID 16791739) [3], the benzyl group enables π-stacking interactions within the MFN2 binding pocket.
Mitochondrial fragmentation due to impaired fusion is a pathological hallmark of Charcot-Marie-Tooth type 2A (CMT2A), amyotrophic lateral sclerosis (ALS), and Huntington's disease. Mitofusins (MFN1/2), particularly MFN2, are dynamin-like GTPases governing outer mitochondrial membrane fusion. Disease-associated MFN2 mutations (e.g., GTPase domain defects) impair fusion competence, leading to mitochondrial fragmentation, bioenergetic failure, and neuronal degeneration [2].
4-Amino-N-benzylcyclohexane-1-carboxamide addresses the unmet need for blood-brain barrier-penetrant MFN2 activators with sustained neurological exposure. Its design overcomes limitations of prior approaches:
Stereoisomer | Configuration | MFN2 Activation (EC₅₀) | Key Structural Features |
---|---|---|---|
5B | trans-R,R | ~5-6 nM | Optimal H-bond geometry with MFN2 residues; mimics Val372/Met376 spacing |
5A | trans-S,S | >100-fold reduced | Altered cyclopropyl orientation disrupting pharmacophore alignment |
cis-Cyclohexanol analog | cis-configuration | Inactive | Incorrect R1 positioning preventing GTPase domain interaction |
The compound's stereoselectivity (exclusive activity in trans-R,R configuration) mirrors stringent spatial requirements for MFN2's GTPase domain engagement. X-ray crystallography of analogs confirmed that 4-amino-N-benzylcyclohexane-1-carboxamide's active stereoisomer replicates the side-chain vectorality of MFN2 residues Val372, Met376, and His380 – a pharmacophore requirement for allosteric activation [2]. Preclinical evidence demonstrates reversal of mitochondrial fragmentation in Mfn2-null cells and phenotypic rescue in murine ALS models, positioning it as a promising disease-modifying agent for MFN2-deficient neurodegeneration.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1